Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC10433843
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O3 |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | ethyl 2-methyl-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C18H20N2O3/c1-3-23-18(22)15-11(2)20-13-8-6-9-14(21)16(13)17(15)12-7-4-5-10-19-12/h4-5,7,10,17,20H,3,6,8-9H2,1-2H3 |
| Standard InChI Key | BSNPQOYJZCZKTL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=N3)C(=O)CCC2)C |
| Canonical SMILES | CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=N3)C(=O)CCC2)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure combines a partially saturated quinoline ring system with a pyridine substituent at the 4-position. The hexahydroquinoline core reduces aromaticity, enhancing conformational flexibility compared to fully aromatic quinolines. Key functional groups include:
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Ethyl carboxylate group: Positioned at C3, this ester moiety influences solubility and reactivity.
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Pyridinyl substituent: Introduces basicity and hydrogen-bonding capabilities via the nitrogen atom.
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Methyl group at C2: Steric effects modulate interactions with biological targets.
The IUPAC name, ethyl 2-methyl-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate, reflects this arrangement. X-ray crystallography and NMR studies confirm the chair conformation of the cyclohexenone ring and planar pyridine group, critical for docking studies.
Synthesis Methodologies
Traditional Multi-Step Organic Synthesis
Conventional routes involve cyclocondensation of 5,5-dimethyl-1,3-cyclohexanedione with ethyl acetoacetate and ammonium acetate in refluxing ethanol. A typical procedure includes:
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Knoevenagel condensation: Formation of the enamine intermediate.
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Michael addition: Incorporation of the pyridinyl moiety.
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Cyclization: Acid-catalyzed ring closure to yield the hexahydroquinoline framework .
Yields range from 65–75%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 20–30 min) accelerates reaction kinetics, achieving yields up to 88%. This method reduces side products and energy consumption.
Solvent-Free Solid-State Synthesis
Ground reactants (1,3-diaryl-2-propen-1-one, 5,5-dimethyl-1,3-cyclohexanedione, ammonium acetate) are heated at 80°C for 2–3 hours without solvents . Advantages include:
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Yield: 82–92%.
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Sustainability: Eliminates toxic solvents.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Traditional | Reflux, 6–8 hrs | 65–75 | Well-established protocol |
| Microwave-assisted | 150°C, 30 min | 80–88 | Rapid, energy-efficient |
| Solid-state | 80°C, 2–3 hrs | 82–92 | Solvent-free, eco-friendly |
Biological Activities and Mechanisms
Antibacterial and Antifungal Properties
The compound demonstrates broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). Mechanistic studies suggest disruption of microbial cell membranes via interaction with phospholipids .
Calcium Channel Modulation
Quinoline derivatives modulate L-type calcium channels, potentially aiding cardiovascular therapeutics. Patch-clamp studies indicate a 40% reduction in Ca²⁺ influx at 10 µM.
Chemical Transformations and Reactivity
Oxidation Reactions
Treatment with potassium permanganate () in acidic media oxidizes the cyclohexenone ring to a fully aromatic quinoline system, enhancing π-π stacking interactions.
Reduction Reactions
Sodium borohydride () selectively reduces the ketone group at C5 to a hydroxyl group, altering hydrogen-bonding capacity.
Ester Hydrolysis
Alkaline hydrolysis (NaOH, ethanol/water) converts the ethyl ester to a carboxylic acid, improving water solubility for pharmacological formulations .
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